molecular formula C16H14N4O2S B2430150 2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 354997-09-4

2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2430150
CAS RN: 354997-09-4
M. Wt: 326.37
InChI Key: RHOVXHYFUDBIRR-UHFFFAOYSA-N
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Description

“2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a novel racemic secondary alcohol, which is structurally similar to the compound , was achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 2-hydroxyphenyl group, and a sulfanylacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Biological Activities and Chemical Properties

2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, as a derivative of the 1,2,4-triazole compound class, exhibits a wide range of biological activities. The 1,2,4-triazole derivatives are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds demonstrate significant biological activity and are a focus of ongoing research due to their potential therapeutic applications (Makki, Abdel-Rahman, & Alharbi, 2019; Ohloblina, 2022). Additionally, the 1,2,4-triazole derivatives are integral in the development of new drugs with diverse biological activities due to their structural versatility (Ferreira et al., 2013).

Environmental and Water Treatment Applications

Compounds similar to this compound have been investigated for environmental applications, particularly in water treatment. Acetaminophen, a compound with a related structure, undergoes various transformations, forming metabolites with potential environmental impacts. The study of these compounds, including their toxicity, removal technologies, and transformation pathways, is crucial for environmental protection and developing sustainable water treatment methods (Vo et al., 2019; Igwegbe et al., 2021).

Pharmacological Implications

The biological effects of 1,2,4-triazole derivatives, including compounds like this compound, have significant implications in pharmacology and drug discovery. These compounds are the focus of research due to their potential in treating various diseases and health conditions. The broad range of biological activities associated with these compounds makes them valuable in the development of new pharmaceuticals and therapeutic agents (Nasri, Bayat, & Kochia, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

Given the limited information available about this specific compound, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. The synthesis and characterization of this compound could also be explored further .

properties

IUPAC Name

2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-14(22)10-23-16-19-18-15(12-8-4-5-9-13(12)21)20(16)11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVXHYFUDBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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